molecular formula C33H34ClNS B12353965 7-chloro-2-[(E)-2-[3-[1-(cyclopropylmethylsulfanyl)-3-(2-propan-2-ylphenyl)propyl]phenyl]ethenyl]quinoline

7-chloro-2-[(E)-2-[3-[1-(cyclopropylmethylsulfanyl)-3-(2-propan-2-ylphenyl)propyl]phenyl]ethenyl]quinoline

Cat. No.: B12353965
M. Wt: 512.1 g/mol
InChI Key: IFQXRFWCKDMNPI-SFQUDFHCSA-N
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Description

7-chloro-2-[(E)-2-[3-[1-(cyclopropylmethylsulfanyl)-3-(2-propan-2-ylphenyl)propyl]phenyl]ethenyl]quinoline is a complex organic compound with a unique structure that includes a quinoline core, a chloro substituent, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-[(E)-2-[3-[1-(cyclopropylmethylsulfanyl)-3-(2-propan-2-ylphenyl)propyl]phenyl]ethenyl]quinoline involves multiple steps, typically starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be performed using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Formation of the Ethenyl Linkage: This step involves the formation of a double bond between the quinoline core and the phenyl group, typically through a Heck reaction using palladium catalysts.

    Attachment of the Cyclopropylmethylsulfanyl Group: This can be achieved through nucleophilic substitution reactions, where the appropriate thiol reacts with the quinoline derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond or the quinoline core, leading to various reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the quinoline core makes it a candidate for anti-malarial and anti-cancer research.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 7-chloro-2-[(E)-2-[3-[1-(cyclopropylmethylsulfanyl)-3-(2-propan-2-ylphenyl)propyl]phenyl]ethenyl]quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The chloro group and other functional groups can form covalent bonds with target proteins, inhibiting their function. The compound’s ability to modulate enzyme activity and receptor binding is also of significant interest in drug development.

Comparison with Similar Compounds

Similar Compounds

    7-chloroquinoline: A simpler analog with similar core structure but lacking the complex substituents.

    2-[(E)-2-[3-[1-(methylsulfanyl)-3-(2-propylphenyl)propyl]phenyl]ethenyl]quinoline: A derivative with different substituents on the quinoline core.

    Montelukast: A well-known leukotriene receptor antagonist with a similar quinoline core structure.

Uniqueness

The uniqueness of 7-chloro-2-[(E)-2-[3-[1-(cyclopropylmethylsulfanyl)-3-(2-propan-2-ylphenyl)propyl]phenyl]ethenyl]quinoline lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C33H34ClNS

Molecular Weight

512.1 g/mol

IUPAC Name

7-chloro-2-[(E)-2-[3-[1-(cyclopropylmethylsulfanyl)-3-(2-propan-2-ylphenyl)propyl]phenyl]ethenyl]quinoline

InChI

InChI=1S/C33H34ClNS/c1-23(2)31-9-4-3-7-26(31)15-19-33(36-22-25-10-11-25)28-8-5-6-24(20-28)12-17-30-18-14-27-13-16-29(34)21-32(27)35-30/h3-9,12-14,16-18,20-21,23,25,33H,10-11,15,19,22H2,1-2H3/b17-12+

InChI Key

IFQXRFWCKDMNPI-SFQUDFHCSA-N

Isomeric SMILES

CC(C)C1=CC=CC=C1CCC(C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5CC5

Canonical SMILES

CC(C)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5CC5

Origin of Product

United States

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